![molecular formula C20H20N2O6S B2435178 Ethyl 3-[[4-(dimethylsulfamoyl)benzoyl]amino]-1-benzofuran-2-carboxylate CAS No. 477501-32-9](/img/structure/B2435178.png)
Ethyl 3-[[4-(dimethylsulfamoyl)benzoyl]amino]-1-benzofuran-2-carboxylate
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Description
Ethyl 3-[[4-(dimethylsulfamoyl)benzoyl]amino]-1-benzofuran-2-carboxylate is a complex organic compound . It contains a total of 47 bonds, including 27 non-H bonds, 16 multiple bonds, 7 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, 1 aromatic secondary amide, and 1 sulfonamide .
Molecular Structure Analysis
The molecular structure of Ethyl 3-[[4-(dimethylsulfamoyl)benzoyl]amino]-1-benzofuran-2-carboxylate is quite complex. It contains multiple types of bonds and functional groups, including aromatic bonds, double bonds, and a sulfonamide group .Scientific Research Applications
Synthesis and Characterization
- A novel method for the synthesis of 2-substituted cyclopenta[b]benzofuran-3-ol derivatives from 3-substituted coumarins has been explored, showcasing the versatility of benzofuran compounds in chemical synthesis (Yamashita et al., 1995).
- New benzofuran derivatives, including ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates, have been synthesized and tested for their in vitro anti-HIV-1 and HIV-2 activities, indicating the potential of benzofuran derivatives in antiviral research (Mubarak et al., 2007).
Biological Activities
- The pharmacological activity of Ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates has been investigated, revealing antiradical, anti-inflammatory, and antihypoxic activities, highlighting the therapeutic potential of these compounds (Zykova et al., 2016).
- Novel prodrugs activated to cytotoxic alkylating agents by carboxypeptidase G2 have been synthesized, demonstrating a strategy for targeted cancer therapy through the use of benzofuran derivatives (Springer et al., 1990).
Analytical Applications
- Benzofurazan derivatization reagents for short-chain carboxylic acids in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS) have been developed, showcasing the role of benzofuran derivatives in enhancing analytical techniques (Santa et al., 2009).
Structural Studies
- The crystal structure of 2-(5-Fluoro-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid has been analyzed, providing insights into the molecular interactions and packing of benzofuran derivatives, which can inform further synthetic and application-oriented research (Seo et al., 2011).
properties
IUPAC Name |
ethyl 3-[[4-(dimethylsulfamoyl)benzoyl]amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6S/c1-4-27-20(24)18-17(15-7-5-6-8-16(15)28-18)21-19(23)13-9-11-14(12-10-13)29(25,26)22(2)3/h5-12H,4H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTRMEGUGUEQFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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